N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, pyrazolo[1,5-a]pyrimidine core, and cyclopropyl group contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-9(2)13(17-21-14(22-25-17)11-4-5-11)20-16(24)12-8-18-23-7-6-10(3)19-15(12)23/h6-9,11,13H,4-5H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZAKHQZVWORLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)NC(C3=NC(=NO3)C4CC4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent . The pyrazolo[1,5-a]pyrimidine core can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar chemical reactivity and biological activity.
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with this core structure are known for their diverse pharmacological properties.
Uniqueness
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
